molecular formula C8H7NO5 B1585996 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid CAS No. 243980-03-2

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid

Cat. No.: B1585996
CAS No.: 243980-03-2
M. Wt: 197.14 g/mol
InChI Key: KIMCKQKZVLZPLS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 5-position and a methoxycarbonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-hydroxy nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Products include 5-keto-4-(methoxycarbonyl)nicotinic acid or 5-carboxy-4-(methoxycarbonyl)nicotinic acid.

    Reduction: Products include 5-hydroxy-4-(hydroxymethyl)nicotinic acid.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is not well-documented. its derivatives may exert effects through interactions with specific enzymes or receptors in biological systems. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, influencing lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy nicotinic acid: Lacks the methoxycarbonyl group, making it less hydrophobic.

    4-Methoxycarbonyl nicotinic acid: Lacks the hydroxyl group, affecting its reactivity and solubility.

    Nicotinic acid: The parent compound, lacking both the hydroxyl and methoxycarbonyl groups.

Uniqueness

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is unique due to the presence of both the hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and potential biological activities. This dual functionality allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

5-hydroxy-4-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(13)6-4(7(11)12)2-9-3-5(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMCKQKZVLZPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376259
Record name 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243980-03-2
Record name 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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